molecular formula C12H18N4O2S2 B12218409 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12218409
M. Wt: 314.4 g/mol
InChI Key: YJSFPQWBXVZXFQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfur dichloride.

    Coupling of the Rings: The final step involves coupling the thiadiazole and morpholine rings. This can be achieved through nucleophilic substitution reactions where the thiadiazole derivative reacts with a morpholine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and morpholine rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the carbon atoms adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or thiol groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of heteroatoms (sulfur, nitrogen) and the electronic properties of the rings.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine ring.

    4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-4-carbonyl)morpholine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both a thiadiazole ring and a thiomorpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H18N4O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H18N4O2S2/c1-9-13-14-12(20-9)16-2-5-18-10(8-16)11(17)15-3-6-19-7-4-15/h10H,2-8H2,1H3

InChI Key

YJSFPQWBXVZXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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